molecular formula C7H8ClNO B7721032 (3-Formylphenyl)azanium;chloride

(3-Formylphenyl)azanium;chloride

Cat. No.: B7721032
M. Wt: 157.60 g/mol
InChI Key: NEJGVPCLWKFJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Formylphenyl)azanium;chloride is an organic ammonium salt characterized by a phenyl ring substituted with a formyl (-CHO) group at the 3-position and an ammonium (NH₃⁺) group, with chloride as the counterion. The molecular formula is C₇H₇ClNO, and its structure combines aromatic, aldehyde, and charged ammonium functionalities.

Properties

IUPAC Name

(3-formylphenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJGVPCLWKFJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[NH3+])C=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Hydrogen Bond Donors/Acceptors LogP (Predicted) Notable Properties/Applications
This compound C₇H₇ClNO 156.59 Not provided Formyl, ammonium 2 / 2 ~1.2* Reactive aldehyde for synthesis
(3-Phenylbutan-2-ylamino)azanium;chloride C₁₀H₁₇ClN₂ 200.71 63732-22-9 Phenyl, secondary amine 2 / 2 ~2.5 Hydrazine derivative; bioactive potential
Trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride C₁₆H₁₉ClN₂S 330.85 4320-13-2 Phenothiazine, tertiary amine 1 / 3 3.8 Bioactive; used in pharmaceutical formulations
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride C₁₆H₂₇ClN₂O 298.85 77966-84-8 Ketone, tertiary amine 1 / 3 ~2.1 High complexity; potential CNS applications
Triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride C₁₉H₂₆ClNO 319.87 56562-66-4 Phenoxy, quaternary ammonium 0 / 2 ~4.5 Surfactant or phase-transfer catalyst

*LogP estimated via fragment-based methods.

Functional Group Analysis

  • Formyl Group: Unique to this compound, this group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, compounds like [2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride feature ketones, which are less reactive toward amines but participate in condensation reactions .
  • Ammonium Charge: All compounds exhibit a positive charge, but the hybridization varies. For example, trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride has a quaternary ammonium center, increasing hydrophilicity compared to primary/secondary amines in other analogs .

Physicochemical Properties

  • Solubility: The formyl group in this compound likely improves water solubility compared to hydrophobic analogs like triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride (LogP ~4.5) .
  • Stability: Phenothiazine-containing derivatives (e.g., ) may exhibit photodegradation due to the conjugated heterocyclic system, whereas the formyl group in the target compound could render it sensitive to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.